

1H-Pyrazol-1-ol: Fundamental Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 1H-pyrazol-1-ol

CAS No.: 52277-85-7

Cat. No.: B1364142

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

1H-pyrazol-1-ol (CAS: 81945-73-5), commonly referred to as 1-hydroxypyrazole, is a highly versatile heterocyclic building block characterized by a pyrazole ring bearing an N-hydroxyl group [1]. By bridging the gap between classical coordination chemistry and modern rational drug design, this compound serves as a critical intermediate. This whitepaper deconstructs its physicochemical properties, structural dynamics, and provides a self-validating, field-proven methodology for its synthesis.

Physicochemical Profiling & Structural Dynamics

The fundamental behavior of **1H-pyrazol-1-ol** is dictated by its dual capacity to act as both a hydrogen bond donor and acceptor, alongside a highly dynamic tautomeric equilibrium.

Quantitative Data Summary

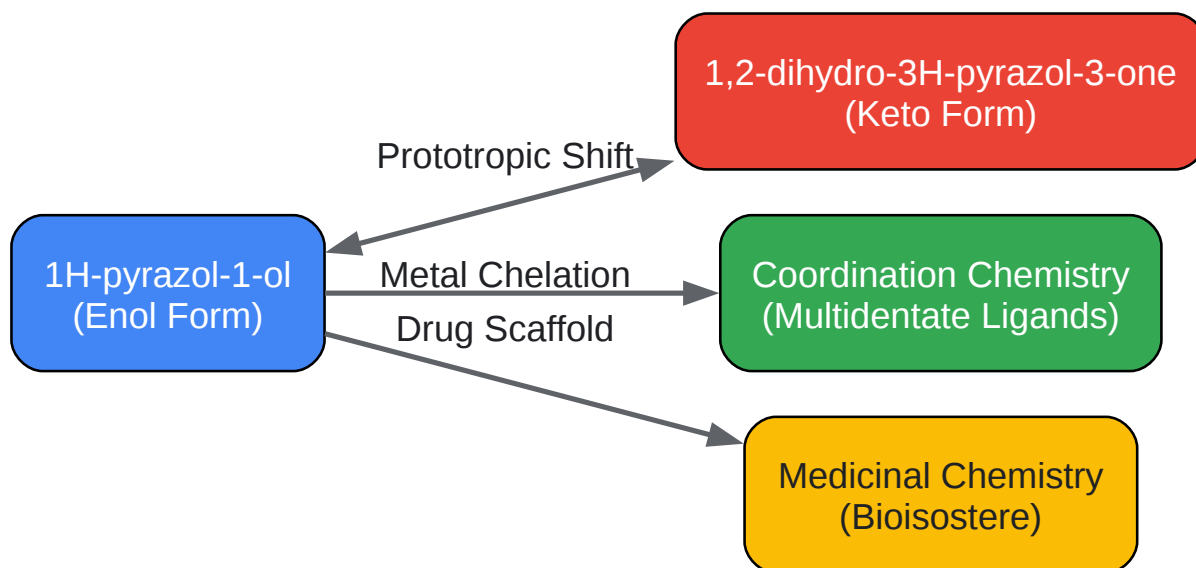
To facilitate fragment-based drug discovery (FBDD) and material synthesis, the core physicochemical parameters of **1H-pyrazol-1-ol** are summarized below [1][2]:

Property	Value	Causality / Scientific Significance
Molecular Weight	84.08 g/mol	Low molecular weight makes it an ideal fragment for lead generation without inflating lipophilicity.
pKa (Predicted)	9.38 ± 0.58	Weakly acidic hydroxyl group; dictates the ionization state and solubility at physiological pH.
Topological Polar Surface Area	38.1 Å ²	Falls well within the optimal range (< 90 Å ²) for excellent membrane permeability, including blood-brain barrier (BBB) penetration.
Aqueous Solubility	~84.9 g/L (at 25°C)	High hydrophilicity driven by the N-OH group's hydrogen bonding, which complicates standard extraction protocols.
Melting Point	74°C	Indicates moderate intermolecular hydrogen bonding networks in the solid crystalline state.

Prototropic Tautomerism

A defining structural feature of **1H-pyrazol-1-ol** is its prototropic tautomerism. The molecule exists in a dynamic equilibrium with its keto counterpart, 1,2-dihydro-3H-pyrazol-3-one [3]. This interconversion involves the migration of a proton and the concurrent shift of a double bond. The equilibrium is heavily influenced by the solvent environment: non-polar environments

generally favor the enol form (**1H-pyrazol-1-ol**), whereas polar protic solvents can stabilize the keto form.



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Tautomeric equilibrium of **1H-pyrazol-1-ol** and its primary application pathways.

Synthetic Methodology: Direct N-Oxidation of Pyrazole

Synthesizing 1-hydroxypyrazole requires overcoming the inherent chemical stability of the aromatic pyrazole ring. The most robust and scalable method involves the direct N-oxidation of pyrazole using meta-chloroperoxybenzoic acid (mCPBA) [2].

As an application scientist, I must emphasize that the reaction itself is straightforward, but the isolation of the product is notoriously difficult. Because 1-hydroxypyrazole is highly water-soluble (84.9 g/L), standard separatory funnel extractions will fail. The protocol below utilizes a self-validating acid-base purification strategy combined with continuous liquid-liquid extraction to ensure high yield and purity.

Step-by-Step Experimental Protocol

1. N-Oxidation (Reaction Phase)

- Action: Suspend pyrazole (1 eq) and mCPBA (1 eq) in ethyl acetate. Stir continuously at room temperature for 10 days.
- Causality: The electron delocalization within the aromatic pyrazole ring makes the nitrogen significantly less nucleophilic than aliphatic amines. The prolonged 10-day reaction time is strictly necessary to drive the sterically and electronically hindered oxidation to completion.

2. Primary Concentration & Aqueous Partitioning

- Action: Concentrate the reaction mixture in a vacuum to yield a yellow paste. Extract this paste vigorously with water and concentrated hydrochloric acid (HCl), then wash the aqueous phase with dichloromethane (DCM).
- Causality: The acidic environment protonates unreacted pyrazole and the target compound, pulling them into the aqueous phase, while the DCM wash removes the bulk of the lipophilic m-chlorobenzoic acid byproduct.

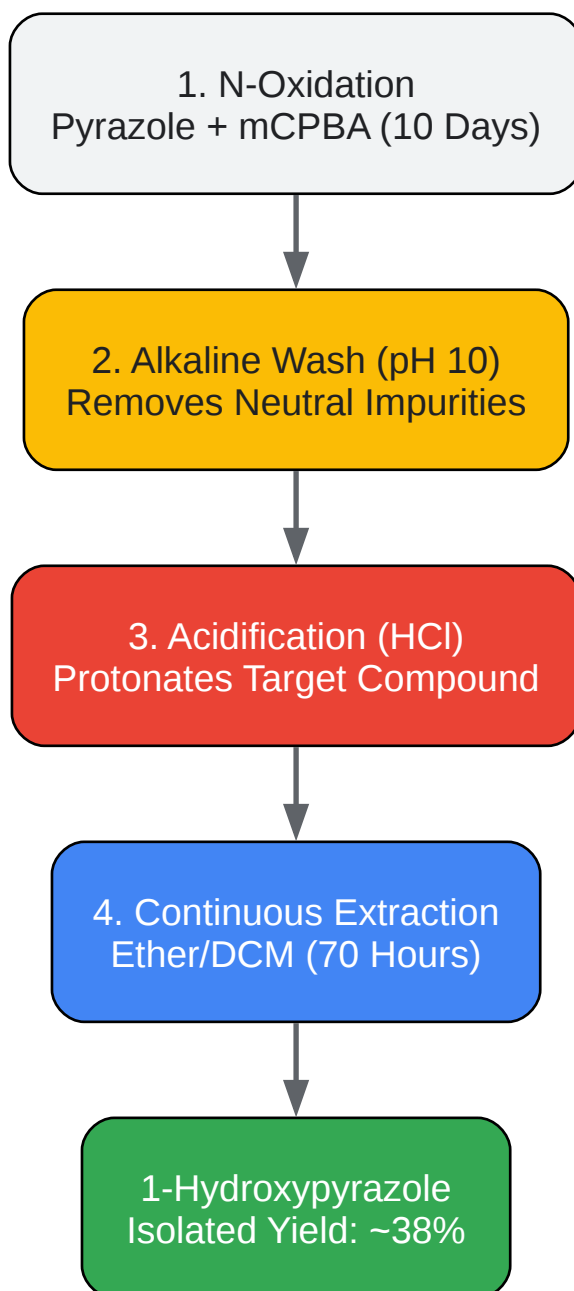
3. Alkaline Impurity Clearance (pH 10)

- Action: Add trisodium phosphate dodecahydrate to the combined aqueous phases, then titrate with sodium hydroxide (NaOH) until exactly pH 10. Perform a continuous extraction with an ether/DCM (2:3) mixture for 40 hours. Discard the organic layer.
- Causality: This is the critical purification step. At pH 10, the hydroxyl group of 1-hydroxypyrazole (pKa ~9.38) is deprotonated. The molecule becomes an anion, locking it in the aqueous phase. The 40-hour continuous extraction strips away all remaining neutral impurities and unreacted starting materials without losing the target compound.

4. Acidification & Product Isolation

- Action: Acidify the purified aqueous phase with concentrated HCl to pH < 3. Perform a second continuous liquid-liquid extraction using DCM/ether (2:3) for 70 hours.
- Causality: Acidification reprotonates the 1-hydroxypyrazole, rendering it neutral. Because of its high hydrophilicity, a standard extraction is inefficient. The 70-hour continuous extraction constantly shifts the partition equilibrium, slowly but steadily pulling the neutral product into

the organic phase. Concentrate the organic phase in a vacuum to yield 1-hydroxypyrazole as a solid (Typical yield: ~38%) [2].



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Step-by-step workflow for the synthesis and isolation of 1-hydroxypyrazole.

Applications in Advanced Research

Medicinal Chemistry: Carboxylic Acid Bioisosterism

In rational drug design, carboxylic acid moieties often suffer from poor membrane permeability and rapid Phase II metabolism (e.g., glucuronidation). **1H-pyrazol-1-ol** serves as a highly effective bioisostere for acetic acid and carboxylic acids [4]. By replacing a carboxylate group with a 1-hydroxypyrazole ring, medicinal chemists can maintain the necessary hydrogen-bonding interactions with the target receptor while significantly improving the pharmacokinetic profile (driven by its favorable TPSA of 38.1 Å²) and extending the in vivo half-life of the active pharmaceutical ingredient (API).

Coordination Chemistry & Material Science

In inorganic chemistry, 1-hydroxypyrazole is a foundational building block for synthesizing poly(1H-pyrazol-1-yl)methanes [3]. Utilizing phase-transfer catalysis (PTC), the pyrazolate anion is reacted with polychloromethanes (like chloroform or carbon tetrachloride). This generates multidentate N-donor ligands that exhibit rigid structural geometries, making them exceptional chelating agents for transition metals in advanced catalytic systems.

Safety, Handling, and Toxicology

When designing workflows involving **1H-pyrazol-1-ol**, strict adherence to GHS safety protocols is required. The compound exhibits the following acute hazards [1]:

- H302: Harmful if swallowed (Acute oral toxicity).
- H315 & H319: Causes severe skin corrosion/irritation and serious eye irritation.
- H335: May cause respiratory tract irritation.

Handling Directives: All handling, especially the weighing of the dry powder, must be conducted within a certified Class II fume hood. Nitrile gloves, splash-proof safety goggles, and a standard laboratory coat are mandatory to prevent dermal and ocular exposure.

References

- 1-hydroxy-1H-pyrazole | CID 3016733 - PubChem National Institutes of Health (NIH) URL: [\[Link\]](#)

- 1-Hydroxypyrazole as a bioisostere of the acetic acid moiety in a novel series of inhibitors
Semantic Scholar URL:[[Link](#)]
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